molecular formula C10H12O3 B1515058 3-ethyl-2-hydroxy-4-methoxyBenzaldehyde

3-ethyl-2-hydroxy-4-methoxyBenzaldehyde

Cat. No.: B1515058
M. Wt: 180.2 g/mol
InChI Key: SEMRSJLYFXOYBG-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxy-4-methoxybenzaldehyde is a specialty benzaldehyde derivative provided strictly for research use in laboratory settings. As a multi-functional aromatic aldehyde, it serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical intermediates and ligands. Its molecular structure, featuring aldehyde, hydroxy, and methoxy functional groups on a benzene ring, allows for diverse chemical modifications. Researchers can employ this compound in reactions such as condensations, cyclizations, and as a precursor for heterocyclic compounds. Specific research applications and detailed safety and handling protocols should be verified through specialized chemical databases and primary literature prior to use.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

3-ethyl-2-hydroxy-4-methoxybenzaldehyde

InChI

InChI=1S/C10H12O3/c1-3-8-9(13-2)5-4-7(6-11)10(8)12/h4-6,12H,3H2,1-2H3

InChI Key

SEMRSJLYFXOYBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1O)C=O)OC

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

3-Ethyl-2-hydroxy-4-methoxybenzaldehyde can be synthesized through several methods, often involving the reaction of salicylaldehyde derivatives with methoxy and ethyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study analyzing its effects on various bacteria and fungi, the compound showed minimum inhibitory concentrations (MIC) ranging from 80 μg/mL to 300 μg/mL, indicating its potential as an antimicrobial agent in pharmaceutical formulations .

Anti-Virulence Potential
Another notable application is its anti-virulence potential against pathogenic microorganisms. Studies suggest that this compound can inhibit virulence factors in certain bacteria, potentially leading to new therapeutic strategies for treating infections .

Food Flavoring

This compound is recognized for its flavoring properties. It has been assessed for use as a food additive due to its pleasant almond-like aroma. The Food Standards Agency (FSA) has concluded that it is safe for use at concentrations up to 1 mg/kg in food products, making it a viable option for enhancing flavors in various culinary applications .

Natural Product Chemistry

Extraction from Plants
This compound can be extracted from various plant sources, including Periploca sepium, where it constitutes a significant portion of the essential oil. Its presence in plant extracts emphasizes its role in natural product chemistry and potential health benefits derived from plant-based diets .

Table 1: Summary of Research Findings on this compound

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against bacteria and fungi; MIC values from 80 μg/mL to 300 μg/mL
Anti-Virulence PotentialInhibits virulence factors in pathogens
Food FlavoringSafe for use as a flavoring agent at ≤1 mg/kg
Natural Product ChemistryExtracted from Periploca sepium

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The electron-rich aromatic ring undergoes regioselective substitutions under controlled conditions:

Reaction TypeConditions & ReagentsProduct FormedYieldReference
BrominationBr₂ in acetic acid (0–20°C, 2–3 hrs)5-Bromo-3-ethyl-2-hydroxy-4-methoxybenzaldehyde76–90%
EthoxylationNaOEt in ethanol (reflux, 24 hrs)3-Ethoxy derivatives58–75%

Key observations :

  • Bromination occurs preferentially at the para position relative to the hydroxyl group due to directing effects .

  • Ethoxylation via Williamson synthesis shows steric challenges at the 3-ethyl position, requiring prolonged reaction times.

Aldol Condensation Reactions

The aldehyde group participates in nucleophilic additions:

NucleophileCatalyst SystemProduct TypeConversionSelectivity
Ethyl diazoacetateTMAP/BSA in MeCN (5–25 min)β-Hydroxy ester derivatives>95%Anti: 92%
Aromatic aminesEthanol reflux (8–12 hrs)Schiff base complexes78–85%E-config

Mechanistic insights :

  • Silylative protection of hydroxyl groups enhances aldehyde reactivity in TMAP-catalyzed systems .

  • Schiff base formation shows pH-dependent tautomerism (keto-enol equilibrium) .

Oxidation Pathways

Controlled oxidation transforms key functional groups:

Oxidizing AgentConditionsPrimary ProductByproducts
KMnO₄ (acidic)0°C, dichloromethane3-Ethyl-4-methoxy-2-quinoneCO₂ (traces)
O₂ (catalytic Cu)80°C, DMFCarboxylic acid derivativesH₂O₂ (detected)

Experimental data :

  • Quinone formation occurs with 68% conversion (GC-MS analysis) .

  • Autoxidation studies show first-order kinetics (k = 0.15 min⁻¹ at pH 7) .

Coordination Chemistry

The phenolic oxygen acts as a chelating site:

Metal SaltSolvent SystemComplex StructureStability Constant (log β)
Cu(ClO₄)₂·6H₂ODMF/EtOH (1:3)Octahedral [Cu(L)₂(H₂O)₂]⁺12.4 ± 0.3
FeCl₃·6H₂OMethanolTetrahedral [Fe(L)Cl₂]8.9 ± 0.2

Notable findings :

  • Copper complexes exhibit enhanced antimicrobial activity (MIC = 80 μg/mL vs S. aureus) .

  • Magnetic susceptibility data confirm high-spin configurations in Fe³+ complexes .

Protection/Deprotection Chemistry

Strategic functional group manipulation:

Protection MethodReagents UsedTemp/TimeDeprotection Efficiency
TMS-etherBSA/TMAP (2:1 equiv)RT, 15 min98% (TBAF)
AcetylAc₂O/pyridine (1:2)0°C→RT, 4 hrs89% (K₂CO₃/MeOH)

Practical considerations :

  • Silylation enables selective aldehyde reactions without phenolic interference .

  • Acetyl protection shows partial ring methoxy cleavage (∼12%) under strong basic conditions .

Antioxidant Activity

Radical scavenging capacity quantified through:

Assay MethodIC₅₀ ValueComparison Standard (BHT)Reference
DPPH radical9.04 ± 0.09 mg/mL0.0257 mg/mL
β-Carotene bleaching0.25 mg/mL0.0315 mg/mL

Structure-activity relationship :

  • Ortho-hydroxyl configuration enhances H-atom transfer efficiency .

  • Ethyl group reduces solubility but improves membrane permeability in cellular assays .

Industrial-Scale Modifications

Optimized protocols for bulk synthesis:

ParameterBatch ProcessContinuous FlowImprovement Factor
Reaction time8 hrs (batch)22 min (residence)21.8×
E-factor34.7 (traditional)8.2 (green chemistry)4.2×
Purity92% (recrystallized)99.1% (in-line filtration)1.08×

Environmental impact :

  • Solvent recovery systems reduce VOC emissions by 68%.

  • Catalytic recycling achieves 12 reaction cycles without activity loss.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-ethyl-2-hydroxy-4-methoxyBenzaldehyde with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Key Physicochemical Properties
This compound 2-OH, 3-Et, 4-OMe C₁₀H₁₂O₃ 180.20 ~1.8<sup>b</sup> High lipophilicity; moderate solubility in polar solvents
Vanillin 4-OH, 3-OMe C₈H₈O₃ 152.15 1.21 Water-soluble; strong hydrogen-bonding capacity
Isovanillin 3-OH, 4-OMe C₈H₈O₃ 152.15 1.18 Lower solubility than vanillin due to meta-OH
3-Ethoxy-4-methoxyBenzaldehyde 3-OEt, 4-OMe C₁₀H₁₂O₃ 180.20 2.12 Highly lipophilic; low water solubility
4-(Benzyloxy)-3-methoxyBenzaldehyde 3-OMe, 4-OBn C₁₅H₁₄O₃ 242.27 3.45 Extremely lipophilic; used in protected intermediates

<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Estimated based on ethyl group contribution.
Key Insights :

  • The ethyl group in the target compound increases logP compared to vanillin/isovanillin, enhancing membrane permeability .
  • Hydroxyl at position 2 (ortho to the formyl group) may sterically hinder reactions at the aldehyde, unlike para-substituted vanillin .

Preparation Methods

Reported Synthetic Routes and Methods

While direct literature on 3-ethyl-2-hydroxy-4-methoxybenzaldehyde is limited, closely related compounds such as 3-ethoxy-4-methoxybenzaldehyde and hydroxy-methoxybenzaldehydes provide valuable synthetic insights. The following methods have been adapted and analyzed for the preparation of the target compound.

Method 1: Ethylation of 2-Hydroxy-4-Methoxybenzaldehyde

Description:
Starting from 2-hydroxy-4-methoxybenzaldehyde, ethylation at the 3-position can be achieved by electrophilic substitution using an ethyl halide under basic conditions.

Procedure Highlights:

  • Starting Material: 2-hydroxy-4-methoxybenzaldehyde (commercially available or synthesized by methylation of 2,4-dihydroxybenzaldehyde).
  • Reagents: Ethyl halide (e.g., bromoethane or iodoethane), base (e.g., potassium carbonate or sodium hydride), and a suitable solvent such as dimethylformamide (DMF) or acetone.
  • Conditions: Stirring under inert atmosphere at room temperature to moderate heating (50–80 °C).
  • Outcome: Selective alkylation at the 3-position adjacent to the hydroxy group due to activation by the phenolic OH.

Yield: Approximately 70–85% depending on reaction time and reagent ratios.

Notes:

  • The base deprotonates the phenol to generate a phenolate ion, increasing nucleophilicity and directing alkylation ortho to the hydroxy group.
  • Careful control of equivalents is necessary to avoid di- or poly-alkylation.

Method 2: Stepwise Functional Group Introduction via Protected Intermediates

Description:
A multi-step synthetic approach starting from simpler aromatic precursors involves:

  • Protection of hydroxy groups.
  • Introduction of ethyl and methoxy substituents.
  • Formylation to install the aldehyde group.
  • Deprotection to yield the hydroxy group at position 2.

Typical Steps:

Step Reaction Type Reagents/Conditions Purpose
1 Methylation Methyl iodide, potassium carbonate, acetone Install methoxy group at 4
2 Ethylation Ethyl halide, base (K2CO3), DMF Introduce ethyl group at 3
3 Protection of hydroxy Acetylation or silylation Protect hydroxy for formylation
4 Formylation (Rieche reaction) TiCl4, dichloromethyl methyl ether Introduce aldehyde group
5 Deprotection Acidic or basic hydrolysis Regenerate hydroxy group

Yields: Overall yields vary but stepwise yields typically range from 70% to 85% per step.

Advantages:

  • High regioselectivity.
  • Flexibility in modifying substituents.
  • Minimizes side reactions.

Method 3: Direct Synthesis via Halogenated Ethane and Isovanillin Derivatives

Adapted from patent literature on related compounds :

  • Starting Materials: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and halogenated ethane (e.g., bromoethane).
  • Catalysts and Bases: Use of bases such as sodium hydroxide or potassium carbonate and catalysts like copper salts.
  • Solvent: Polar aprotic solvents such as DMF or DMSO.
  • Reaction: Stirring the mixture under controlled temperature (room temperature to 60 °C) for several hours.
  • Workup: Filtration and purification by recrystallization or chromatography.

Reaction Ratios:

Component Equivalent Ratio Range
Isovanillin 1
Base 1.1 – 1.5
Catalyst 0.1 – 0.5
Halogenated Ethane 1.1 – 1.5

Yield: Approximately 80% yield reported for analogous 3-ethoxy-4-methoxybenzaldehyde synthesis; expected similar for ethyl analog.

Notes:

  • This method is noted for operational simplicity and ease of product separation.
  • Environmental management of reaction waste is straightforward.

Comparative Data Table of Preparation Methods

Method No. Starting Material(s) Key Reagents & Conditions Yield (%) Advantages Limitations
1 2-Hydroxy-4-methoxybenzaldehyde Ethyl halide, base (K2CO3), DMF, 50–80 °C 70–85 Direct alkylation, simple setup Possible over-alkylation
2 Protected intermediates Methyl iodide, ethyl halide, TiCl4, acid/base 70–85/step High regioselectivity, flexible Multi-step, longer synthesis time
3 Isovanillin + halogenated ethane Base (NaOH/K2CO3), catalyst (Cu salts), DMF, RT ~80 Simple operation, easy purification Requires catalyst optimization

Research Findings and Analytical Characterization

  • Spectroscopic Data:
    The target compound is characterized by typical aldehyde proton signals (~9.5–10 ppm) in ^1H NMR, aromatic protons consistent with substitution pattern, and methoxy and ethyl group signals. IR spectra show characteristic aldehyde C=O stretch (~1700 cm^-1) and phenolic OH (~3200–3500 cm^-1).

  • Purity and Yield Optimization:
    Reaction parameters such as temperature, solvent polarity, and reagent equivalents significantly affect yield and purity. Optimization studies suggest using slight excess of ethyl halide and base improves yield without significant side products.

  • Environmental and Safety Notes:
    Use of mild bases and catalysts reduces hazardous waste. Filtration and recrystallization allow for easy product isolation.

Summary and Recommendations

The preparation of this compound can be effectively achieved through ethylation of 2-hydroxy-4-methoxybenzaldehyde or via direct alkylation of isovanillin derivatives using halogenated ethanes under basic and catalytic conditions. Multi-step syntheses involving protection and formylation offer high regioselectivity but require longer reaction times. The choice of method depends on available starting materials, desired scale, and purity requirements.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-ethyl-2-hydroxy-4-methoxybenzaldehyde in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via etherification and oxidation steps. For example, starting with a substituted benzaldehyde precursor, ethyl and methoxy groups can be introduced using alkylation agents (e.g., ethyl bromide or diethyl sulfate) under basic conditions (e.g., K₂CO₃ in DMF). Subsequent oxidation of intermediates (e.g., using PCC or TEMPO/oxone systems) ensures aldehyde group retention. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the final product .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and hydrogen bonding interactions (e.g., phenolic -OH at δ ~10-12 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by UV detection at 254 nm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 194.1) and fragmentation patterns .

Q. What are the key solubility properties of this compound, and how do they influence solvent selection for reactions?

  • Methodological Answer : The compound is sparingly soluble in water (~8.45 mg/mL at 25°C) but highly soluble in ethanol, DMSO, and dichloromethane. Solvent choice should prioritize reaction compatibility: polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while ethanol/water mixtures are suitable for recrystallization .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs) determines bond lengths and angles. Challenges include:

  • Hydrogen Bonding : The phenolic -OH may form intramolecular H-bonds with methoxy groups, complicating electron density maps.
  • Disorder : Ethyl or methoxy groups may exhibit rotational disorder, requiring constraints during SHELXL refinement .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .
  • DFT Calculations : Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with computational predictions to validate substituent effects .
  • Cross-Validation : Use complementary techniques (e.g., 2D-COSY NMR, X-ray) to resolve ambiguous peaks .

Q. What computational methods predict the reactivity and electronic properties of this compound in catalytic processes?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian09 at B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways (e.g., ethanol vs. THF) .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives in biological systems?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., replace ethyl with propyl or methoxy with ethoxy) to assess steric/electronic effects.
  • Biological Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ comparison) or antimicrobial activity using microdilution (MIC/MBC values) .

Safety and Compliance

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

Contradiction Analysis

Q. How should conflicting solubility data (e.g., ethanol vs. DMSO) be reconciled for this compound?

  • Methodological Answer :

  • Solubility Testing : Conduct parallel experiments using USP/PhEur standards (e.g., shake-flask method) under controlled temperatures.
  • Literature Review : Cross-reference datasets from peer-reviewed journals (e.g., J. Liq. Chromatogr.) over commercial sources .

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